molecular formula C12H3Br4ClO B12901444 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan

Cat. No.: B12901444
M. Wt: 518.2 g/mol
InChI Key: JDJMYFQHIRWODA-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan is a halogenated organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to the dibenzofuran core. It is known for its stability and unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the following steps:

    Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

    Chlorination: The brominated dibenzofuran is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the specified position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Bromination: Using industrial reactors, dibenzofuran is brominated with bromine or hydrogen bromide in the presence of a suitable catalyst.

    Chlorination: The brominated intermediate is chlorinated using industrial-grade chlorinating agents under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.

    Oxidation Products: Dibenzofuran derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms of dibenzofuran with fewer halogen atoms.

Scientific Research Applications

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetrabromodibenzo[b,d]furan: Similar structure but lacks the chlorine atom.

    2,3,4,6-Tetrachlorodibenzo[b,d]furan: Similar structure but lacks the bromine atoms.

    2,3,4,6-Tetrabromo-1-fluorodibenzo[b,d]furan: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan is unique due to the combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific halogenation patterns and stability.

Properties

Molecular Formula

C12H3Br4ClO

Molecular Weight

518.2 g/mol

IUPAC Name

2,3,4,6-tetrabromo-1-chlorodibenzofuran

InChI

InChI=1S/C12H3Br4ClO/c13-5-3-1-2-4-6-10(17)8(15)7(14)9(16)12(6)18-11(4)5/h1-3H

InChI Key

JDJMYFQHIRWODA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Cl

Origin of Product

United States

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